4-[(2,4-dimethoxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Description
This compound belongs to the pyrazol-3-one class, characterized by a 2,4-dihydro-3H-pyrazol-3-one core substituted with a trifluoromethyl group at position 5, a methyl group at position 2, and a (2,4-dimethoxyanilino)methylene moiety at position 2. Its synthesis likely involves condensation reactions similar to those described for structurally related pyrazol-3-ones (e.g., benzoylation or azo-coupling) .
Properties
IUPAC Name |
4-[(2,4-dimethoxyphenyl)iminomethyl]-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3/c1-20-13(21)9(12(19-20)14(15,16)17)7-18-10-5-4-8(22-2)6-11(10)23-3/h4-7,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSJEPCSKVBLKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)C(F)(F)F)C=NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(2,4-dimethoxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 320.29 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant inhibition of cancer cell lines, particularly:
| Cell Line | IC Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.85 |
| A549 (Lung Cancer) | 3.0 |
| HeLa (Cervical Cancer) | 21.3 |
These findings suggest that the compound exhibits promising anticancer activity comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Cell Proliferation : The compound significantly reduces cell viability in various cancer cell lines.
- Induction of Apoptosis : Increased levels of caspase-3 were observed, indicating activation of apoptotic pathways.
- Enzymatic Inhibition : The compound may inhibit certain kinases involved in cancer progression, although specific targets remain to be fully elucidated .
Enzyme Inhibition Studies
The compound has also been evaluated for its ability to inhibit various enzymes, notably:
- Cholinesterase Inhibition : It has been reported to inhibit acetylcholinesterase (AChE), with an IC value ranging from 13.62 nM to 33.00 nM, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .
| Enzyme | IC Value (nM) |
|---|---|
| AChE | 13.62 - 33.00 |
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Activity : A study focused on the effects of the compound on MCF-7 cells showed a dose-dependent decrease in cell viability, with significant apoptosis markers observed at higher concentrations.
- Neuroprotective Effects : Another study explored the neuroprotective potential against oxidative stress in neuronal cell lines, suggesting that the compound may mitigate neurodegeneration through its antioxidant properties.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations in the Pyrazol-3-one Core
The following table compares key derivatives with modifications in substituent groups:
Key Observations :
- Solubility: The dimethylamino-methylene derivative (CAS 339020-90-5) exhibits higher solubility in polar solvents compared to the dimethoxy analog due to reduced steric hindrance and increased basicity .
- Biological Activity : The allyl-ethoxy-hydroxybenzylidene derivative (CAS 347387-83-1) demonstrates antioxidant activity, suggesting that substituent polarity and hydrogen-bonding capacity influence pharmacological profiles .
Structural and Crystallographic Insights
- Planarity and Conformation: X-ray studies of isostructural compounds (e.g., ) reveal that pyrazol-3-one derivatives often adopt planar conformations, with substituents like trifluoromethyl groups causing minor deviations due to steric effects .
- Hydrogen Bonding : The dimethoxy groups in the target compound may participate in intramolecular hydrogen bonding, stabilizing the (Z)-configured enamine tautomer, as observed in similar Schiff base analogs .
Pharmacological Potential
- Anticancer Activity : Fluorophenyl-substituted pyrazol-3-ones (e.g., CAS 879614-82-1) show kinase inhibition, suggesting the trifluoromethyl group’s role in target binding .
- Antimicrobial Properties: Thiazole-fused pyrazol-3-ones (e.g., CAS 352656-50-9) demonstrate efficacy against bacterial strains, attributed to nitroanilino and thiazole moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
